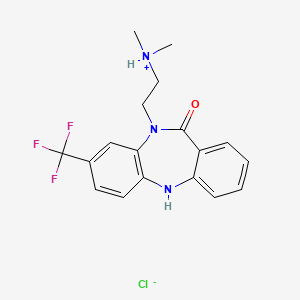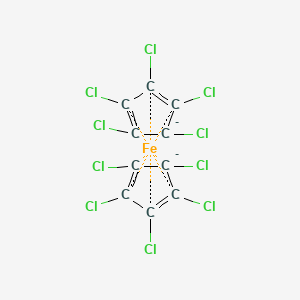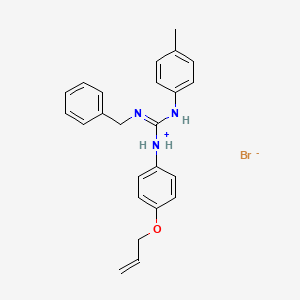
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-tolyl)guanidine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-tolyl)guanidine hydrobromide is a complex organic compound with a molecular formula of C25H27BrN3O This compound is known for its unique structure, which includes an allyloxyphenyl group, a benzyl group, and a tolyl group attached to a guanidine core
Vorbereitungsmethoden
The synthesis of 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-tolyl)guanidine hydrobromide involves multiple steps, typically starting with the preparation of the guanidine core. The synthetic route often includes the following steps:
Formation of the Guanidine Core: This step involves the reaction of an appropriate amine with a cyanamide derivative under controlled conditions.
Introduction of the Allyloxyphenyl Group: The allyloxyphenyl group is introduced through a nucleophilic substitution reaction, where an allyloxyphenyl halide reacts with the guanidine core.
Addition of the Benzyl Group: The benzyl group is added via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.
Incorporation of the Tolyl Group: The tolyl group is introduced through a similar Friedel-Crafts alkylation reaction, using p-tolyl chloride.
Formation of the Hydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-tolyl)guanidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxyphenyl or tolyl groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the guanidine core and the formation of corresponding amines and carboxylic acids.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-tolyl)guanidine hydrobromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-tolyl)guanidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the specific biological pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Vergleich Mit ähnlichen Verbindungen
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-tolyl)guanidine hydrobromide can be compared with other similar compounds, such as:
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide: This compound has a similar structure but includes a chlorophenethyl group instead of a benzyl group.
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methylphenyl)guanidine hydrobromide: This compound has a methylphenyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
69415-38-9 |
|---|---|
Molekularformel |
C24H26BrN3O |
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-(4-prop-2-enoxyphenyl)azanium;bromide |
InChI |
InChI=1S/C24H25N3O.BrH/c1-3-17-28-23-15-13-22(14-16-23)27-24(25-18-20-7-5-4-6-8-20)26-21-11-9-19(2)10-12-21;/h3-16H,1,17-18H2,2H3,(H2,25,26,27);1H |
InChI-Schlüssel |
QGOWFWGJMUDDRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=NCC2=CC=CC=C2)[NH2+]C3=CC=C(C=C3)OCC=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

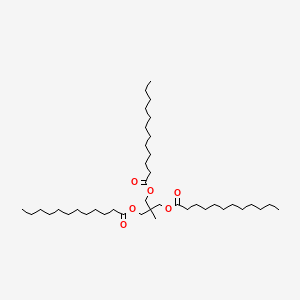
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
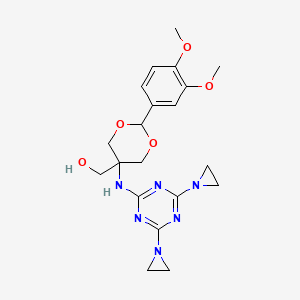

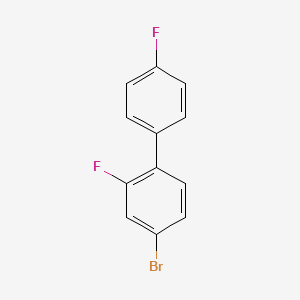
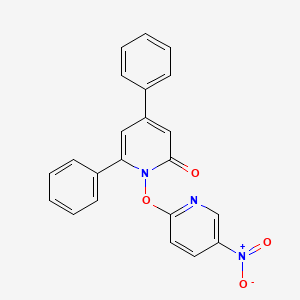
![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)


